molecular formula C9H12N2O B090908 N-(3,4-dimethylphenyl)urea CAS No. 114-79-4

N-(3,4-dimethylphenyl)urea

Cat. No.: B090908
CAS No.: 114-79-4
M. Wt: 164.2 g/mol
InChI Key: GPHGNFGNYRBWAM-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)urea (CAS 114-79-4), with a molecular formula of C9H12N2O and a molecular weight of 164.2 g/mol, is a substituted urea derivative of significant interest in medicinal chemistry research . This compound serves as a vital chemical intermediate and pharmacophore in the design and synthesis of novel antitumor agents. Research has explored hybrid molecules that combine the diaryl urea moiety, a key structural feature of this compound, with other pharmacophores to create multi-targeted therapies . The diaryl urea scaffold is a recognized pharmacophore in several kinase inhibitors; for instance, the drug Sorafenib utilizes this core structure to exert its dual antitumor action by inhibiting both the Raf/Mek/Erk signaling pathway and receptor tyrosine kinases involved in angiogenesis . As a building block, this compound is used in the development of unsymmetrical urea derivatives, which are essential structural motifs in a wide array of biologically significant compounds, including enzyme inhibitors and selective receptor modulators . From a chemical handling perspective, researchers should note that this compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319) . Standard safety precautions include working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . For optimal stability, the container should be kept tightly closed in a dry, cool, and well-ventilated place . This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human use, nor for veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dimethylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHGNFGNYRBWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10921257
Record name N-(3,4-Dimethylphenyl)carbamimidic acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114-79-4
Record name N-(3,4-Dimethylphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-XYLYL)UREA
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Synthetic Methodologies and Reaction Chemistry of N 3,4 Dimethylphenyl Urea

Synthetic Pathways to N-(3,4-dimethylphenyl)urea

The synthesis of this compound can be achieved through multiple routes. These pathways are often characterized by the nature of the key intermediates and the reaction conditions employed.

Approaches Utilizing Isocyanate Intermediates

A prevalent strategy for the synthesis of this compound and its derivatives involves the use of isocyanate intermediates. The high reactivity of the isocyanate group (–N=C=O) with nucleophiles like amines makes this a robust method for forming the urea (B33335) bond.

One of the most common industrial methods for producing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂) or its safer, solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate). scispace.comnih.gov In this process, 3,4-dimethylaniline (B50824) is treated with triphosgene to generate the key intermediate, 3,4-dimethylphenyl isocyanate. asianpubs.org This isocyanate is typically not isolated but is reacted in situ with ammonia (B1221849) or another amine to yield the final urea product.

The reaction of the amine with phosgene equivalents is a well-established method for creating isocyanates and carbamoyl (B1232498) chlorides, which are precursors to N-substituted ureas. rsc.org While effective, this method requires careful handling due to the high toxicity of phosgene. Triphosgene is often preferred as it is a solid and therefore easier to handle, though it still generates phosgene in situ. asianpubs.org

Table 1: Synthesis via Isocyanate from Triphosgene

Reactant Reagent Intermediate Product Reference

An alternative pathway avoids the direct use of highly toxic phosgene. This method involves the nucleophilic addition of an amine to a metal isocyanate, such as potassium isocyanate (KOCN). rsc.orgrsc.org This approach is considered milder and more environmentally friendly.

In a typical procedure, 3,4-dimethylaniline is reacted with potassium isocyanate in the presence of an acid, often in an aqueous medium. rsc.orgrsc.org The acid protonates the cyanate (B1221674) to form isocyanic acid (HNCO) in situ, which then readily reacts with the amine to form the desired N-substituted urea. This method has been shown to be efficient, scalable, and often requires minimal purification, with the product precipitating from the reaction mixture. rsc.org

Table 2: Synthesis via Potassium Isocyanate

Reactant Reagent Solvent Key Feature Reference

The Curtius rearrangement provides another route for the in situ generation of the required isocyanate intermediate without resorting to phosgene. scispace.com This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097).

For the synthesis of this compound, the process would start with 3,4-dimethylbenzoic acid. This acid is first converted to its corresponding acyl chloride, which is then reacted with sodium azide to form 3,4-dimethylbenzoyl azide. Upon heating, this acyl azide undergoes the Curtius rearrangement, losing nitrogen gas (N₂) to form 3,4-dimethylphenyl isocyanate. This isocyanate is generated in situ and can be immediately trapped with ammonia or an amine to produce this compound. scispace.com

Catalyst-Free and Environmentally Benign Synthetic Routes

Reflecting the growing demand for green chemistry, methods have been developed that minimize the use of hazardous reagents and organic solvents.

A notable example of an environmentally benign route is the synthesis of N-substituted ureas in water. rsc.orgrsc.org As detailed in section 2.1.1.2, the reaction of an amine with potassium isocyanate can be performed efficiently in water, often without the need for any organic co-solvent. This process is practically simple, mild, and produces high yields of pure product, often through simple filtration. rsc.org The use of water as the solvent avoids the environmental and safety issues associated with volatile organic compounds. This methodology is also suitable for large-scale synthesis, making it a commercially attractive and sustainable option. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of urea derivatives to minimize environmental impact and enhance safety. A significant green approach involves replacing hazardous reagents like phosgene with safer alternatives and utilizing environmentally benign solvents. nih.gov

One of the most promising green solvents is water. A simple, mild, and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents. rsc.orgrsc.org This method is scalable and often allows for high-purity products to be isolated by simple filtration. rsc.orgrsc.org The use of water as a solvent can promote higher yields of N-substituted ureas. rsc.org Urea itself can also serve as a non-toxic, green substitute for isocyanates in producing ureido-functionalized compounds. nih.gov This reaction can be carried out in aqueous solutions at moderate temperatures (80–90 °C) and is insensitive to pH over a broad range. nih.gov

Another green strategy is the avoidance of toxic metal catalysts. For instance, the synthesis of unsymmetrical ureas can be achieved using hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)2), which are less toxic and easier to handle than many transition metal catalysts. mdpi.com Furthermore, the use of carbon dioxide (CO2), an abundant and non-toxic C1 building block, represents a key green alternative to phosgene for generating the urea functionality. organic-chemistry.orgbeilstein-journals.org Sonochemical methods using polyethylene (B3416737) glycol (PEG-400) as a green solvent and a reusable silica-supported Lewis acid catalyst also offer an efficient and environmentally friendly route for urea derivative synthesis. researchgate.net

Synthesis of Unsymmetrical Urea Derivatives Incorporating the 3,4-Dimethylphenyl Moiety

Unsymmetrical ureas containing the 3,4-dimethylphenyl group are of significant interest. A variety of synthetic strategies have been developed to access these compounds.

One effective, metal-free method involves the coupling of 3,4-dimethylbenzamide (B1294666) with an amine using a hypervalent iodine reagent, PhI(OAc)2, as a mediator. mdpi.com For example, the reaction of 3,4-dimethylaniline with thiomorpholine, mediated by PhI(OAc)2, yields N-(3,4-dimethylphenyl)thiomorpholine-4-carboxamide. mdpi.com

Table 1: Synthesis of an Unsymmetrical Urea Derivative. mdpi.com
Reactant 1Reactant 2ReagentsSolventConditionsProductYield
3,4-dimethylbenzamideThiomorpholinePhI(OAc)2, K3PO41,2-DCE80 °C, 18 hN-(3,4-dimethylphenyl)thiomorpholine-4-carboxamide78%

Copper-catalyzed reactions also provide a versatile route. Acylazides can react with secondary amines in the presence of a copper catalyst to form unsymmetrical ureas in a green solvent like ethyl acetate. nih.gov Another copper-catalyzed approach involves the reaction of aryl isocyanides with O-benzoyl hydroxylamines. nih.govsemanticscholar.org These methods are advantageous due to their mild reaction conditions. nih.govsemanticscholar.org

Additionally, the 3,4-dimethylphenyl moiety can be incorporated into more complex heterocyclic structures via urea derivatives. For instance, N-(3,4-dimethylphenyl)-β-alanine, derived from 3,4-dimethylaniline, can be reacted with urea in acetic acid to form 1-(3,4-dimethylphenyl)dihydro-2,4(1H, 3H)pyrimidinedione. mdpi.com

Derivatization Strategies for this compound and its Precursors

The derivatization of this compound and its primary precursor, 3,4-dimethylaniline, is a key strategy for creating a diverse range of functional molecules.

A common strategy involves the reaction of the precursor amine, 3,4-dimethylaniline, with other molecules to form intermediates that can then be converted into ureas or other derivatives. For example, 3,4-dimethylaniline can be reacted with acrylic or methacrylic acid to produce N-(3,4-dimethylphenyl)-β-alanines. mdpi.com These intermediates can subsequently be cyclized with urea to form dihydropyrimidinediones. mdpi.com

For analytical purposes, urea compounds can be derivatized to improve their chromatographic properties. A general method for urea analysis involves derivatization with camphanic chloride. nih.gov Similarly, isocyanate precursors can be derivatized with secondary amines, such as dibutylamine, to form stable urea derivatives that are easily quantifiable by techniques like HPLC. nih.gov This approach converts the highly reactive isocyanate group into a stable urea, facilitating analysis. nih.gov

The urea moiety itself can also be a leaving group in certain reactions. For instance, some N-aryl ureas can undergo thermal decomposition to yield primary amines, demonstrating a synthetic utility for the urea group as a precursor to an amine. semanticscholar.org

Reaction Mechanisms and Kinetics of this compound Formation

Understanding the mechanisms and kinetics of urea formation is crucial for optimizing synthetic protocols, improving yields, and controlling selectivity.

Mechanistic Studies of Urea Formation from Amines and Isocyanates

The most fundamental reaction for forming this compound is the nucleophilic addition of the amino group of 3,4-dimethylaniline to an isocyanate. researchgate.net This reaction is typically fast and efficient. researchgate.net

A proposed mechanism for the formation of ureas from amines and isocyanates involves the direct attack of the nitrogen atom of the amine on the electrophilic carbon atom of the isocyanate group, leading to the formation of the urea linkage. researchgate.netdoi.org

However, in the presence of water, a competing reaction can occur where the isocyanate reacts with water to form an unstable carbamic acid intermediate. researchgate.net This intermediate then decomposes to yield a primary amine and carbon dioxide. researchgate.net The newly formed amine can then react with another molecule of isocyanate, which can lead to the formation of symmetrical ureas as byproducts if the starting amine is different. researchgate.net

In alternative, isocyanate-free syntheses, such as the reaction between an amine and urea, the mechanism is thought to proceed through the in situ formation of isocyanic acid from the decomposition of urea. nih.gov This is considered the dominant pathway in uncatalyzed reactions. nih.gov The isocyanic acid then reacts with the amine to form the desired urea product. nih.gov

Studies on hindered ureas have also revealed a dynamic equilibrium where the urea bond can reversibly dissociate into its constituent secondary amine and isocyanate. illinois.edu This dissociation can be the rate-limiting step in the hydrolysis of such ureas. illinois.edu

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions, including the choice of solvent, temperature, stoichiometry, and reaction time.

The use of water as a solvent has been shown to be beneficial, often leading to better reaction rates and higher isolated yields compared to organic solvents. rsc.org For many N-aryl ureas, the product precipitates from the aqueous reaction mixture, allowing for simple isolation by filtration and yielding a product of high purity. rsc.org The stoichiometry of the reactants is also critical. For example, when using potassium isocyanate, employing an excess (e.g., 2.2 equivalents) can lead to better conversions and yields in a shorter time compared to using near-stoichiometric amounts. rsc.org

Temperature plays a significant role. In the synthesis of dihydropyrimidinediones from N-aryl-β-alanines and urea, the reaction is typically carried out under reflux in acetic acid. mdpi.com In the synthesis of unsymmetrical ureas using PhI(OAc)2, a temperature of 80 °C is employed. mdpi.com The reaction kinetics can also be significantly enhanced through microwave irradiation, which can dramatically reduce long reaction times. beilstein-journals.org

The nature of the substituents on the aromatic ring can also influence reactivity. Electron-donating groups on the aniline (B41778) starting material generally lead to higher reaction rates and better isolated yields of the corresponding urea. rsc.org

Table 2: Effect of Reaction Conditions on Urea Synthesis
MethodSolventKey ConditionImpact on Yield/SelectivityReference
Amine + KOCNWaterWater as sole solventImproved reaction rate and yield rsc.org
Amine + KOCNWater2.2 eq. KOCNBetter conversion and shorter reaction time rsc.org
Amide + Amine1,2-DCE80 °CHigh yield (78%) for a specific unsymmetrical urea mdpi.com
General Organic SynthesisVariousMicrowave IrradiationImproved kinetics and yields beilstein-journals.org
Amine + KOCNWaterElectron-donating groups on anilineHigher reaction rate and better yield rsc.org

Role of Catalysis in Enhancing Synthetic Efficiency

Catalysis is a powerful tool for improving the efficiency, selectivity, and environmental footprint of urea synthesis.

Transition metal catalysts are widely used. Copper salts, for instance, effectively catalyze the synthesis of unsymmetrical ureas from acylazides and secondary amines nih.gov or from aryl isocyanides and O-benzoyl hydroxylamines under mild conditions. nih.govsemanticscholar.org Ruthenium pincer complexes have been shown to catalyze the direct synthesis of ureas from methanol (B129727) and an amine, a highly atom-economical process that produces hydrogen as the only byproduct. organic-chemistry.org

To align with green chemistry principles, metal-free catalytic systems have been developed. As mentioned, hypervalent iodine reagents can act as efficient coupling mediators, replacing the need for toxic metal catalysts. mdpi.com In some reactions, the reagents or products themselves can exhibit catalytic activity. For example, in the reaction between aromatic isocyanates and anhydrides, it has been discovered that urea, formed from the hydrolysis of the isocyanate, acts as the true catalyst for the reaction. rsc.org The efficiency of this system can be further enhanced by using secondary amines as pre-catalysts and tertiary amines as co-catalysts. rsc.org

Heterogeneous catalysts, such as a reusable silica-supported Lewis acid (nano-BF3-SiO2), offer advantages in terms of catalyst recovery and reuse, contributing to a more sustainable synthetic process. researchgate.net

Side Reactions and Impurity Formation during Synthesis

The synthesis of this compound, while achievable through various routes, is susceptible to several side reactions that can impact the final product's purity and yield. A primary concern in many urea syntheses is the formation of symmetrical diarylureas as byproducts. This is particularly prevalent when using phosgene substitutes like triphosgene or carbonyldiimidazole (CDI), where the order of reagent addition is critical to minimize self-condensation of the amine starting material. commonorganicchemistry.com

Another significant side reaction involves the reactivity of the intermediate isocyanate. When organic bases are employed in the reaction, they have the potential to react with the isocyanate intermediate, leading to undesired adducts and complicating the purification process. mdpi.com For this reason, inorganic bases are often preferred. In synthetic methods that involve the direct alkylation or arylation of urea, competing reactions such as O-alkylation and dialkylation can occur, which presents a significant challenge. rsc.org

The formation of impurities is a critical consideration for quality control. One potential impurity is N-nitroso (3,4-dimethylphenyl) hydrazine, an N-nitroso derivative that can form under certain conditions. veeprho.com Such impurities are of particular concern in pharmaceutical applications and require careful monitoring and control to ensure they remain within stringent safety limits set by regulatory bodies. veeprho.com

Advanced Synthetic Techniques and Scale-Up Considerations

The transition from laboratory-scale synthesis to larger-scale production of this compound necessitates the adoption of advanced techniques that ensure efficiency, safety, and reproducibility.

Gram-Scale Synthesis and Industrial Applicability

The scalability of synthetic methods is a key indicator of their industrial viability. Several methodologies for N-substituted urea synthesis have demonstrated suitability for gram-scale production. researchgate.net For instance, a catalyst-free method utilizing the nucleophilic addition of amines to potassium isocyanate in water has been successfully scaled up, highlighting its potential for large-volume commercial applications. rsc.orgresearchgate.net This approach is particularly attractive due to its use of an environmentally benign solvent and simplified purification procedures, often requiring only filtration or basic extraction. rsc.org

Urea derivatives are classified as high production volume (HPV) chemicals, making the development of resource-efficient and environmentally friendly manufacturing processes a priority for sustainable industrial development. rsc.orgresearchgate.net Traditional industrial methods often rely on hazardous reagents like phosgene to generate isocyanate intermediates from amines. commonorganicchemistry.comrsc.org While effective, the high toxicity of phosgene necessitates stringent handling protocols and encourages the development of safer alternatives. commonorganicchemistry.com Scalable reactions that achieve high yields, sometimes exceeding 85%, are crucial for economic feasibility on an industrial level.

Flow Chemistry Approaches for this compound Synthesis

Flow chemistry, utilizing continuous-flow reactors or microreactors, offers significant advantages for the synthesis of this compound, particularly in an industrial setting. This technology allows for superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yield and purity. acs.org The use of continuous flow reactors can ensure consistent product quality and is a recognized method for advanced industrial production.

For photochemical reactions, which can be an alternative synthetic route, flow chemistry provides a solution to the challenges of photon delivery and scalability that often plague batch processes. acs.org The high surface-area-to-volume ratio in microreactors ensures uniform irradiation, preventing issues like over-irradiation or incomplete conversion. acs.org This precise control can also enhance safety, especially when dealing with highly exothermic reactions or unstable intermediates.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is fundamental to maximizing the yield and purity of this compound. Key variables include the choice of solvent, base, temperature, and stoichiometry of reactants.

Systematic studies have shown that solvent choice has a profound impact on reaction efficiency. In one study optimizing the synthesis of unsymmetrical ureas, 1,2-dichloroethane (B1671644) (DCE) was identified as the superior solvent, providing higher yields compared to methanol (MeOH) and other tested solvents. mdpi.com Temperature is another critical factor; the same study noted that lowering the reaction temperature resulted in diminished yields, indicating that a certain activation energy must be overcome for the reaction to proceed efficiently. mdpi.comacs.org

The selection of a base is also crucial. As previously noted, inorganic bases like potassium phosphate (B84403) (K₃PO₄) are often favored over organic bases to prevent side reactions with the isocyanate intermediate. mdpi.com The concentration and equivalents of reagents are also fine-tuned to drive the reaction to completion. For example, in a water-based synthesis, the amount of potassium isocyanate was varied to find the optimal conditions for converting the starting amine into the desired urea product. researchgate.net

Below is a table summarizing findings from optimization studies relevant to urea synthesis.

ParameterVariationObservationSource
Solvent 1,2-Dichloroethane (DCE) vs. Methanol (MeOH)DCE provided the highest yields. mdpi.com
Temperature Lowering reaction temperatureLed to diminished product yields. mdpi.com
Base Inorganic (K₃PO₄) vs. Organic basesInorganic bases prevent side reactions with the isocyanate intermediate. mdpi.com
Reagent Varying equivalents of potassium isocyanateOptimized to ensure complete conversion of the starting amine. researchgate.net

Molecular Structure and Theoretical Studies of N 3,4 Dimethylphenyl Urea

Spectroscopic Characterization and Structural Elucidation

The structural confirmation and detailed analysis of N-(3,4-dimethylphenyl)urea are accomplished through a combination of modern spectroscopic techniques. These methods provide a comprehensive picture of the molecule's connectivity, functional groups, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the amine protons of the urea (B33335) moiety, and the methyl group protons. The aromatic protons on the 3,4-dimethylphenyl ring typically appear as a set of multiplets in the downfield region, generally between 6.8 and 7.5 ppm. The chemical shifts and splitting patterns of these protons are influenced by their position on the aromatic ring. The protons of the two methyl groups attached to the phenyl ring are expected to produce sharp singlet signals in the upfield region, typically around 2.1-2.3 ppm. The protons of the -NH and -NH2 groups of the urea moiety give rise to signals that can vary in chemical shift and may appear as broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts are sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the urea group is characteristically found far downfield, typically in the range of 155-160 ppm. The aromatic carbons of the 3,4-dimethylphenyl group will show a series of signals between 115 and 140 ppm. The carbons directly attached to the methyl groups and the nitrogen atom will have distinct chemical shifts from the other aromatic carbons. The two methyl carbons will give rise to signals in the upfield region of the spectrum, usually between 18 and 21 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~155-160
Aromatic C-H~6.8-7.5~115-135
Aromatic C-N-~135-140
Aromatic C-CH₃-~130-138
Methyl (CH₃)~2.1-2.3~18-21
Amine (NH, NH₂)Variable-

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₉H₁₂N₂O, which corresponds to a molecular weight of 164.21 g/mol scbt.com.

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 164. The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for phenylureas involves the cleavage of the C-N bond between the carbonyl group and the phenyl ring. This would lead to the formation of a 3,4-dimethylphenyl isocyanate radical cation or a 3,4-dimethylaniline (B50824) radical cation. Another characteristic fragmentation is the loss of ammonia (B1221849) (NH₃) or isocyanic acid (HNCO) from the molecular ion.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition.

Table 2: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)Description
[M]⁺164Molecular Ion
[M - NH₃]⁺147Loss of ammonia
[M - HNCO]⁺121Loss of isocyanic acid
[C₈H₉N]⁺1193,4-dimethylphenyl isocyanate fragment
[C₈H₁₀]⁺1063,4-dimethylaniline fragment

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum are expected to be the N-H stretching vibrations of the amine groups, which typically appear as a broad band or multiple sharp peaks in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the urea carbonyl group will give a strong, sharp absorption band around 1630-1680 cm⁻¹. The C-N stretching vibrations are expected in the range of 1400-1480 cm⁻¹. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations of the substituted benzene ring will appear in the fingerprint region, typically between 700 and 900 cm⁻¹. The presence of the methyl groups will be indicated by C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1375 and 1450 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3200-3500
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960
C=O (Amide I)Stretching1630-1680
N-H (Amide II)Bending1550-1640
C-NStretching1400-1480
Aromatic C-HOut-of-plane Bending700-900

X-ray Crystallography and Solid-State Structure

It is anticipated that this compound crystallizes in a similar manner, likely in a monoclinic or orthorhombic crystal system. The urea functional group is known to form strong intermolecular hydrogen bonds. In the solid state, it is expected that the molecules of this compound will be linked into chains or sheets by N-H···O hydrogen bonds between the amine protons and the carbonyl oxygen of adjacent molecules nih.gov. These hydrogen bonding networks are a dominant feature in the crystal packing of ureas and significantly influence their physical properties, such as melting point and solubility.

The dihedral angle between the plane of the phenyl ring and the plane of the urea group is an important conformational parameter. In 1-(2,4-dimethylphenyl)urea, this angle is 86.6(1)° nih.gov. A similar, non-planar conformation is expected for this compound, which would minimize steric hindrance between the aromatic ring and the urea moiety.

Table 4: Expected Crystallographic Parameters for this compound (based on the isomer 1-(2,4-dimethylphenyl)urea)

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c or similar
Intermolecular InteractionsN-H···O hydrogen bonds
Molecular ConformationNon-planar arrangement of phenyl and urea groups

Computational Chemistry and Quantum Chemical Studies

Computational chemistry, particularly quantum chemical methods, offers a powerful approach to complement experimental data by providing detailed insights into the molecular and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of this compound.

DFT calculations would typically be performed using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The results of these calculations can predict bond lengths, bond angles, and dihedral angles with good accuracy, which can be compared with experimental data if available.

Furthermore, DFT allows for the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack, and positive potentials (blue) around the N-H protons, highlighting their role as hydrogen bond donors.

Table 5: Predicted Molecular Properties from DFT Calculations for this compound

PropertyPredicted Information
Optimized GeometryBond lengths, bond angles, dihedral angles
HOMO-LUMO GapElectronic stability and reactivity
Molecular Electrostatic Potential (MEP)Electron density distribution and reactive sites
Vibrational FrequenciesTheoretical IR spectrum for comparison with experimental data

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound, like other N-aryl ureas, is primarily dictated by rotations around its key chemical bonds. The potential energy surface (PES) provides a map of the molecule's energy as a function of its geometry, revealing the most stable conformations. longdom.orgmuni.cz For urea and its derivatives, the planarity of the urea group is a significant factor. While the urea molecule itself is known to be non-planar in the gaseous state with sp3 hybridization at the nitrogen atoms, it can switch between planar and non-planar structures. wvu.edu This flexibility, characteristic of a "floppy molecule," arises from the low energy barriers for internal inversion and rotation. wvu.edu

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the molecule's capacity to act as a nucleophile or electron donor, while the LUMO relates to its electrophilicity or ability to accept electrons. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

In urea derivatives, the HOMO is typically localized on the oxygen atom, making it the primary site for electrophilic attack. researchgate.net The LUMO, conversely, is distributed over the urea functional group. The interaction between the HOMO of one molecule and the LUMO of another governs chemical reactions. wikipedia.org For this compound, the addition of the electron-donating dimethylphenyl group to the urea core would be expected to raise the energy of the HOMO, potentially increasing its nucleophilicity compared to unsubstituted phenylurea. FMO analysis is crucial in predicting how this molecule will interact with other chemical species, for instance, in biological systems or materials science applications. youtube.com

AIM Charge and Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This is instrumental in predicting sites for nucleophilic and electrophilic reactions. researchgate.netresearchgate.net For the urea molecule, the MEP surface clearly shows the most negative electrostatic potential is concentrated around the carbonyl oxygen atom, confirming it as the most reactive site for electrophilic attack. researchgate.net The regions around the N-H protons are characterized by positive electrostatic potential, making them favorable sites for nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. tandfonline.com These models are widely used in drug design and materials science to predict the properties of new molecules. tandfonline.comtandfonline.com Several QSAR studies have been conducted on urea derivatives to explore their potential in various applications, including as anti-cancer and anti-malarial agents. tandfonline.comnih.gov

In these models, molecular descriptors—such as electronic, steric, and hydrophobic parameters—are calculated for a series of compounds and then used to build a mathematical equation that predicts their activity. researchgate.net For instance, a 3D-QSAR study on benzyl urea derivatives identified the importance of electropositive and steric groups around the pharmacophore for anti-cancer activity. tandfonline.comtandfonline.com A compound structurally related to the subject of this article, 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-(2-nitrobenzyl) urea, showed significant anti-proliferative activity in human cancer cell lines. tandfonline.comtandfonline.com The development of robust QSAR models allows for the virtual screening and rational design of new, more potent this compound analogs.

Below is a table representing typical statistical parameters used to validate QSAR models, based on studies of related urea derivatives.

Statistical ParameterDescriptionTypical Value Range
Squared correlation coefficient for the training set. Measures the goodness of fit.0.8 - 0.9+
q² (or r²cv) Cross-validated correlation coefficient. Measures the predictive ability of the model.> 0.6
pred_r² Predictive r² for an external test set. Measures predictability on new data.> 0.5
F value F-test value, indicating the statistical significance of the model.High values desired
S value Standard error of the estimate.Low values desired

Intermolecular Interactions and Supramolecular Chemistry

The arrangement of molecules in the solid state is governed by intermolecular interactions, leading to the formation of complex supramolecular structures. For this compound, hydrogen bonding and crystal engineering principles are paramount in defining its solid-state architecture and properties.

Hydrogen Bonding Networks in Urea Derivatives

The urea functional group is an excellent motif for forming strong and directional hydrogen bonds, acting as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). mdpi.com This capability drives the self-assembly of urea derivatives into predictable supramolecular structures. nih.gov A common and highly stable motif is the one-dimensional "urea tape" or α-network, which consists of bifurcated N-H···O hydrogen bonds. researchgate.net

In the solid state, the carbonyl oxygen of a urea molecule typically accepts hydrogen bonds from four N-H groups on three different neighboring molecules. researchgate.net The N-H groups that are trans to the carbonyl group form linear hydrogen bonds, while the cis N-H groups form transverse hydrogen bonds, creating a robust, interconnected network. researchgate.net The strength and geometry of these hydrogen bonds are influenced by the substituents on the urea nitrogen atoms. In N,N'-diaryl ureas, the urea tape synthon is common, but the presence of electron-withdrawing groups can favor other hydrogen bond acceptors, such as a pyridyl nitrogen, leading to different packing arrangements. researchgate.net The specific hydrogen bonding patterns in this compound will dictate its crystal packing and physical properties like melting point and solubility.

Crystal Engineering and Self-Assembly of this compound and its Analogs

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The predictable and robust nature of the hydrogen bonds formed by the urea group makes it a valuable building block, or "supramolecular synthon," in this field. mdpi.com

By modifying the substituents on the urea core, it is possible to control the self-assembly process and create a variety of crystalline architectures, including tapes, sheets, and more complex three-dimensional networks. For example, studies on cocrystals of urea with other molecules, such as carboxylic acids, demonstrate how the primary amide-acid hetero-synthon can direct the crystal structure. mdpi.com The crystal structure of an analog, 1,1-dimethyl-3-(4-methylphenyl)urea, reveals how N-H···O hydrogen bonds produce the characteristic urea α-network. researchgate.net The self-assembly of this compound and its analogs is therefore a product of the strong hydrogen-bonding capabilities of the urea moiety, modulated by the steric and electronic influences of the dimethylphenyl group, offering pathways to new materials with tailored solid-state properties.

Biological and Biomedical Research Applications of N 3,4 Dimethylphenyl Urea Derivatives

N-(3,4-dimethylphenyl)urea and its derivatives represent a versatile class of compounds that have garnered significant attention in biomedical research. Their structural framework serves as a valuable scaffold for the development of novel therapeutic agents with a wide range of pharmacological activities. Researchers have extensively explored these derivatives for their potential in treating various diseases, leading to important findings in anticancer, antimicrobial, and enzyme inhibition studies.

Pharmacological Activities and Therapeutic Potential

The therapeutic potential of this compound derivatives is broad, stemming from their ability to interact with various biological targets. The core urea (B33335) moiety, flanked by aromatic rings, allows for diverse chemical modifications, enabling the fine-tuning of their activity against specific enzymes, receptors, and cellular pathways. This has made them a subject of intense investigation in drug discovery and development.

Diaryl urea compounds, including derivatives of this compound, have demonstrated notable efficacy as anticancer and antiproliferative agents. Their mechanism of action often involves the inhibition of key proteins and signaling pathways that are crucial for the growth and survival of cancer cells.

Derivatives of this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. Studies have shown that these compounds can inhibit the proliferation of various cancer types, including lung, liver, breast, and leukemia cell lines. For instance, certain novel benzimidazole (B57391) derivatives have shown significant, dose-dependent cytotoxic effects against several cancer cell lines. One such derivative exhibited high cytotoxic activity against A549 (lung carcinoma) and HepG2 (liver carcinoma) cells, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. Similarly, other research has identified compounds with potent activity against MCF-7 (breast cancer) cells. researchgate.net

The antiproliferative activity of new imatinib analogs, which incorporate a urea-like pharmacophore, has also been tested against A549 and K562 (chronic myeloid leukemia) cell lines. mdpi.com Specific derivatives in this class showed IC₅₀ values against A549 cells as low as 6.4 µM, which was significantly more potent than the parent compound, imatinib. mdpi.com

Table 1: Antiproliferative Activity of Selected Urea Derivatives Against Human Cancer Cell Lines

Compound Class Cell Line IC₅₀ (µM)
Benzimidazole Derivative HepG2 (Liver) 15.58
Benzimidazole Derivative A549 (Lung) 15.80
Imatinib Analog (Compound 3c) A549 (Lung) 6.4 mdpi.com
Imatinib Analog (Compound 3a) A549 (Lung) 7.2 mdpi.com
Imatinib Analog (Compound 3d) A549 (Lung) 7.3 mdpi.com
Imatinib Analog (Compound 3b) K562 (Leukemia) 35.8 mdpi.com
Rhodanine Derivative (Compound 12f) HepG2 (Liver) 2.2 researchgate.net
Rhodanine Derivative (Compound 12f) A549 (Lung) 4.5 researchgate.net
Rhodanine Derivative (Compound 11a) MCF-7 (Breast) 3.7 researchgate.net
Rhodanine Derivative (Compound 12b) MCF-7 (Breast) 3.1 researchgate.net

A significant area of research for urea derivatives is their role as enzyme inhibitors. Urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea, is a key target. This enzyme is a virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. nih.gov Urea derivatives are considered substrate analogs and can act as competitive inhibitors of urease. nih.gov Numerous studies have synthesized and evaluated N-substituted urea and thiourea (B124793) derivatives, identifying compounds with potent urease inhibitory activity, some with IC₅₀ values in the low micromolar and even nanomolar range. nih.govnih.gov For example, certain N¹,N²-diaryl derivatives have demonstrated low micromolar inhibition of urease. nih.gov Hydroxyurea is often used as a reference inhibitor, with an IC₅₀ value of approximately 100 µM. nih.gov Research has shown that many novel urea derivatives are significantly more potent than this standard. researchgate.net

Table 2: Urease Inhibitory Activity of Selected Urea and Thiourea Derivatives

Compound Class IC₅₀ (µM) Reference Inhibitor IC₅₀ (µM)
N-aryl-N'-benzylurea Derivatives 0.46 - 27.1 Thiourea 21.9 acs.org
Phenylurea-pyridinium Hybrids 4.08 - 6.20 Thiourea 23.00 researchgate.net
Benzoate Thioureas 0.13 - 0.21 - -
N-monosubstituted Thioureas 13.05 - 18.07 Thiourea 21.02 researchgate.net

The diphenylurea structure is a critical component in the design of kinase inhibitors that target cell signaling pathways essential for cancer cell proliferation. These compounds can inhibit multiple receptor tyrosine kinases, including Epidermal Growth Factor Receptors (EGFRs) and Anaplastic Lymphoma Kinase (ALK). The development of third-generation EGFR and ALK inhibitors has been a major advance in treating certain cancers, although acquired resistance remains a challenge. elifesciences.org Urea-based derivatives function by binding to the ATP-binding pocket of these kinases, interfering with their function and disrupting downstream signaling pathways like the RAS-RAF-MEK-ERK pathway.

In the field of virology, urea derivatives have been engineered as potent inhibitors of viral enzymes. Specifically, N-acyl azacyclic ureas have been developed as highly potent HIV-1 protease inhibitors. These compounds have shown efficacy against both wild-type and multiple protease inhibitor-resistant viral strains, highlighting their potential in combating drug resistance in HIV therapy. nih.gov

Antimicrobial and Antifungal Properties

Beyond their anticancer applications, this compound derivatives have been investigated for their ability to combat microbial and fungal infections. The emergence of multi-drug-resistant (MDR) strains has created an urgent need for new antimicrobial agents, and urea derivatives have shown promise in this area. researchgate.net

A variety of N-alkyl and N-aryl substituted urea derivatives have been synthesized and screened for their in vitro antibacterial activity. These compounds have shown inhibitory effects against a range of bacterial species, including both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net A significant focus has been on their activity against Staphylococcus aureus, a major human pathogen responsible for a wide array of infections.

Research into urea-containing amides has demonstrated their ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains. In one study, specific N-aryl and N-arilpiperidone derivatives were identified that inhibited the growth of both a clinical MRSA isolate and a standard ATCC strain, with IC₅₀ values as low as 43.6 µM. Molecular docking studies suggest that these compounds may act as inhibitors of FabI, an essential enzyme in bacterial fatty acid synthesis.

Enzyme Inhibition Beyond Cancer (e.g., Carbonic Anhydrase I and II, Acetylcholinesterase (AChE))

Derivatives of urea have demonstrated notable inhibitory effects against several key enzymes. A study on novel urea and sulfamide compounds incorporating tetralin scaffolds showed excellent, low nanomolar range inhibition against human carbonic anhydrase (hCA) I and II, as well as acetylcholinesterase (AChE). nih.gov The inhibitory constants (Ki) for these derivatives were recorded as 2.61-3.69 nM against hCA I and 1.64-2.80 nM against hCA II. nih.gov The same series of compounds also exhibited potent AChE inhibition, with Ki values ranging from 0.45 to 1.74 nM. nih.gov

Similarly, a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, which include urea-based structures, were evaluated as inhibitors of four human carbonic anhydrase isoforms. nih.gov While they were generally weak inhibitors of hCA I and hCA II, the tumor-associated isoform hCA IX was the most inhibited, with inhibition constants (KIs) ranging from 243.6 to 2785.6 nM. nih.gov

In the context of Alzheimer's disease, the cholinergic hypothesis has driven the development of AChE inhibitors to increase acetylcholine levels. jst.go.jp Hybrid molecules combining 1,3,4-thiadiazole and urea groups have been synthesized and evaluated as AChE inhibitors. jst.go.jp One such compound demonstrated an IC50 value of 1.17 µM, an activity level comparable to the established drug galanthamine. jst.go.jp Other research has also focused on designing coumarin derivatives as potential anti-Alzheimer's agents through AChE inhibition, with some compounds showing IC50 values as low as 0.091 µM. nih.gov

Table 1: Enzyme Inhibition by this compound and Related Derivatives

EnzymeDerivative ClassInhibition Value (Ki or IC50)Reference
Carbonic Anhydrase I (hCA I)Urea derivatives with tetralin scaffolds2.61-3.69 nM (Ki) nih.gov
Carbonic Anhydrase II (hCA II)Urea derivatives with tetralin scaffolds1.64-2.80 nM (Ki) nih.gov
Acetylcholinesterase (AChE)Urea derivatives with tetralin scaffolds0.45-1.74 nM (Ki) nih.gov
Carbonic Anhydrase IX (hCA IX)7-amino-3,4-dihydroquinolin-2(1H)-one derivatives243.6-2785.6 nM (KI) nih.gov
Acetylcholinesterase (AChE)1,3,4-Thiadiazol-2-yl Urea Derivatives1.17 µM (IC50) jst.go.jp

Anti-inflammatory and Antiviral Properties

Urea derivatives have been investigated for their potential to combat inflammation. A series of novel 3,4-dihydropyrimidin-2(1H)-one urea derivatives were synthesized and screened for their activity against pro-inflammatory cytokines. nih.gov Certain compounds showed promising anti-inflammatory effects, with significant inhibition of Tumor Necrosis Factor-alpha (TNF-α) (62-68%) and Interleukin-6 (IL-6) (86-92%) at a concentration of 10 μM. nih.govresearchgate.net Another compound, 1,3-bis(p-hydroxyphenyl)urea, a modified p-aminophenol, has been suggested to have strong analgesic activity through cyclooxygenase-2 (COX-2) inhibition and has shown potential as an anti-inflammatory agent by binding to COX-1 and TNF-α. f1000research.com

In the realm of antiviral research, various heterocyclic compounds containing the urea moiety have been explored. Tetrahydropyrimidinone (THPM) derivatives, synthesized via multicomponent reactions, possess functional groups on their heterocyclic ring that are integral to their demonstrated antiviral activity. ajgreenchem.com One study investigated the antiviral potential of 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM) against the Newcastle Disease Virus (NDV), finding a significant viral inhibition rate of 95.77% at a concentration of 10 µg/mL. ajgreenchem.com

Potential as Antimalarial, Anti-Alzheimer, and Anti-tuberculosis Agents

The versatility of the urea scaffold is evident in its application across various infectious and neurodegenerative disease models.

Antimalarial Agents: Phenylurea-substituted 2,4-diamino-pyrimidines have been developed as potential antimalarial drugs. nih.gov Twenty-six such compounds were evaluated for in vitro activity against the chloroquine-resistant 3D7 strain of Plasmodium falciparum, showing IC50 values ranging from 0.09 to 7.2 μM. nih.gov Another study synthesized a series of amide and urea analogues based on the thiaplakortone A natural product scaffold, which also displayed potent inhibition of P. falciparum growth with IC50 values below 500 nM. nih.gov

Anti-Alzheimer Agents: The development of small molecules to inhibit the aggregation of α-synuclein and tau proteins is a key strategy in Alzheimer's disease (AD) research. nih.gov Urea and thiourea-based small molecules have been evaluated for this purpose. nih.gov Furthermore, various derivatives have been designed to target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in AD pathology. nih.gov For instance, certain 3-(4-aminophenyl)-coumarin derivatives exhibited high AChE inhibition with an IC50 value of 0.091 µM. nih.gov

Anti-tuberculosis Agents: The rise of drug-resistant tuberculosis has spurred the search for new therapeutic agents. A direct screening of a small compound library led to the discovery of an adamantyl urea compound as a potent anti-tuberculosis agent. nih.govnih.gov Optimization of this lead compound resulted in a series of molecules containing a 1-adamantyl-3-phenyl urea core with potent activity against Mycobacterium tuberculosis. nih.govnih.gov These compounds are thought to exert their effect by inhibiting multiple epoxide hydrolase enzymes within the bacterium. nih.gov

Table 2: Therapeutic Potential of Urea Derivatives

Disease TargetDerivative ClassKey FindingReference
Malaria (P. falciparum 3D7)Phenylurea substituted 2,4-diamino-pyrimidinesIC50 values from 0.09 to 7.2 μM nih.gov
Alzheimer's Disease (AChE Inhibition)3-(4-aminophenyl)-coumarin derivativesIC50 value as low as 0.091 µM nih.gov
Tuberculosis (M. tuberculosis)1-adamantyl-3-phenyl urea derivativesPotent activity, potential inhibition of epoxide hydrolases nih.govnih.gov

Neurodegenerative Disease Research (e.g., Alzheimer's, Parkinson's)

The urea functionality is a key structural component in many compounds being investigated for the treatment of neurological disorders. researchgate.net In both Alzheimer's and Parkinson's diseases, the accumulation of misfolded proteins like tau and α-synuclein is a primary pathological feature. nih.gov Urea, as a chaotropic agent, can alter protein solubilization and hydrophobic interactions, potentially inhibiting protein aggregation. nih.gov

Research has focused on developing urea-based small molecules that can inhibit the aggregation of these proteins. nih.gov Studies have evaluated urea and thiourea derivatives for their ability to prevent α-syn and tau fibrillization. researchgate.net Certain analogues with indole, benzothiazole, or N,N-dimethylphenyl moieties on one side and halo-substituted aromatic groups on the other have shown promise in Thioflavin-T fluorescence assays. nih.govresearchgate.net The development of such molecules represents a potential therapeutic strategy to slow the progression of neurodegeneration in diseases like Alzheimer's and Parkinson's. jst.go.jpnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Impact of Substitution Patterns on Biological Activity

The biological activity of this compound derivatives is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for various therapeutic targets.

For antiproliferative activity, SAR analyses of diaryl urea derivatives have identified several beneficial structural features. These include the presence of an amide group between a central and distal benzene ring and the introduction of a methylene spacer group between the distal ring and the urea moiety, which can enhance activity. nih.gov In the development of anti-tuberculosis agents, a clear SAR was established, showing that the most potent compounds contained a 1-adamantyl-3-phenyl urea core. nih.govnih.gov The study demonstrated that an unmodified urea moiety is preferred for the best anti-tuberculosis activity, as modifications like thiourea or N-methylation led to a significant decrease in potency. nih.gov

In the context of anti-inflammatory agents, the lipophilicity and the nature of substituents on 3,4-dihydropyrimidine-2(1H)-ones derivatives affect their biological activity. researchgate.net For instance, derivatives with chlorine or fluorine in the para-position of the benzene ring exhibit high lipophilicity and are active IL-6 inhibitors. researchgate.net For antimalarial 2,4-diamino-pyrimidine derivatives, quantitative SAR (QSAR) analyses indicated that lipophilicity is a key driver for improved activity. nih.gov

Mechanistic Insights into Biological Interactions (e.g., fatty acid-activated proton transport, mitochondrial uncoupling)

Beyond direct enzyme inhibition, certain aryl urea derivatives exhibit a novel mechanism of action involving the disruption of mitochondrial function. These compounds can act as protonophores, shuttling protons across the inner mitochondrial membrane (MIM) and collapsing the proton gradient necessary for ATP synthesis. nih.gov This process, known as mitochondrial uncoupling, creates a futile cycle of energy expenditure. nih.gov

A unique mechanism has been identified where bisaryl urea-based anion transporters mediate mitochondrial uncoupling through fatty acid-activated proton transport. nih.govuts.edu.au In this process, the bisaryl urea facilitates the movement of deprotonated fatty acids across the membrane, which in turn transports protons. uts.edu.au Aryl-urea substituted fatty acids represent the first biological example of mitochondrial uncoupling that occurs through the interaction of a fatty acid and an anion receptor moiety via self-assembly. nih.gov Studies on arylamide substituted fatty acids have shown that the substitution pattern influences the rate of transmembrane proton transport; 3,4-substituted arylamides produced mild uncoupling without affecting ATP production, whereas 3,5-substituted versions acted as full uncouplers, decreasing intracellular ATP. chemrxiv.org This suggests that developing protonophores with controlled proton transport rates could be a viable strategy for creating mild uncouplers with therapeutic potential. chemrxiv.org

Molecular Docking and Binding Mode Analysis

Molecular docking and binding mode analysis are crucial computational techniques used to predict and analyze the interaction between a ligand, such as an this compound derivative, and its target protein at the molecular level. These studies provide invaluable insights into the binding affinity, orientation, and key interactions that stabilize the ligand-protein complex, thereby guiding the rational design of more potent and selective inhibitors.

Diaryl urea derivatives, including those with the N-(3,4-dimethylphenyl) moiety, are recognized as Type II kinase inhibitors. These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped from its active conformation. This binding occurs in a hydrophobic pocket adjacent to the ATP-binding site, a characteristic that contributes to the selectivity of these compounds. mdpi.com

A detailed analysis of numerous diaryl urea-protein complexes reveals a common and critical binding pattern. The central urea moiety is a key pharmacophore, acting as both a hydrogen bond donor and acceptor. mdpi.comresearchgate.net It frequently forms two essential hydrogen bonds with the target kinase: one between a urea nitrogen atom (N-H) and the side chain carboxylate group of a conserved glutamic acid residue in the αC-helix, and another between the urea oxygen atom (C=O) and the backbone N-H of the aspartic acid residue of the DFG motif. nih.gov For instance, in docking studies with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for these inhibitors, hydrogen bonds were identified between the urea group and the side chain of Glu885 and the amide hydrogen of Asp1046. nih.gov

Beyond hydrogen bonding, hydrophobic and nonbonded π-interactions play a dominant role in the binding of diaryl urea derivatives. mdpi.comnih.gov The aromatic rings of the diaryl urea structure engage in numerous interactions with the protein. A comprehensive analysis of diaryl urea-protein complexes identified CH-π interactions as the most frequent type, averaging over 9 instances per complex. mdpi.com These occur between the hydrophobic side chains of amino acids like alanine, valine, and leucine, and the aromatic rings of the ligand. Additionally, π-π stacking interactions, involving face-to-face or edge-to-face arrangements between the ligand's rings and aromatic residues like phenylalanine in the binding pocket, further contribute to binding stability. mdpi.com

Table 1: Common Molecular Interactions of Diaryl Urea Derivatives in Kinase Binding Pockets

Interaction TypeLigand Moiety InvolvedKey Interacting Protein Residues (Examples)Significance
Hydrogen BondingUrea N-HGlutamic Acid (Glu) side chain (e.g., Glu885)Anchors the inhibitor to the αC-helix
Hydrogen BondingUrea C=OAspartic Acid (Asp) backbone (e.g., Asp1046)Stabilizes the DFG-out conformation
CH-π InteractionsAromatic RingsAlanine (Ala), Valine (Val), Leucine (Leu)Major contributor to binding affinity
π-π StackingAromatic RingsPhenylalanine (Phe), Tyrosine (Tyr)Enhances binding stability

Design of Novel Diaryl Urea Derivatives with Enhanced Activity

The design of novel diaryl urea derivatives is heavily guided by structure-activity relationship (SAR) studies and insights gained from molecular modeling. The goal is to systematically modify the parent scaffold to optimize interactions with the target, thereby enhancing biological activity, selectivity, and pharmacokinetic properties.

A primary strategy involves modifying the substituents on the terminal phenyl rings. SAR analyses have shown that the nature, size, and position of these substituents significantly impact antiproliferative activity. For example, the introduction of methyl and chloro groups on the proximal and distal benzene rings has been shown to enhance activity. mdpi.com These modifications are designed to improve hydrophobic interactions within the allosteric binding pocket of the target kinase. nih.gov

Another successful design approach is "scaffold hopping" or bioisosteric replacement, where parts of the molecule are replaced with structurally different but functionally similar groups. nih.gov This strategy aims to discover novel chemical scaffolds with improved properties such as potency, selectivity, or solubility. For example, replacing a pyridyl carboxamide group of a known inhibitor like Sorafenib with a quinoxalindione moiety was explored to increase structural rigidity and aromaticity, which were identified as important factors for activity. nih.gov Similarly, the 4-aminoquinazolinyl skeleton has been incorporated into diaryl urea designs to competitively bind to the ATP pocket and potentially achieve synergistic antitumor effects. nih.gov

Flexibility and solubility are also key considerations in the design of new derivatives. The inherent rigidity of the diaryl urea structure can lead to poor solubility and low bioavailability. mdpi.com To address this, medicinal chemists have inserted methylene spacers or other flexible linkers between the core urea structure and one of the aryl rings. mdpi.commdpi.com This modification to an N-aryl-N'-benzylurea scaffold can enhance molecular flexibility, potentially improving the compound's pharmacokinetic profile without compromising its key binding interactions. mdpi.com

The overarching principle in the design of these novel derivatives is the iterative application of design, synthesis, and biological evaluation. Computational predictions from docking studies inform the initial designs, which are then synthesized and tested. The resulting biological data is used to refine the SAR models, leading to the next generation of compounds with progressively enhanced activity.

Table 2: Design Strategies for Enhanced Activity of Diaryl Urea Derivatives

Design StrategyMolecular ModificationRationale / Desired Outcome
Substituent ModificationAddition of electron-donating/withdrawing groups (e.g., -CH3, -Cl) to phenyl rings.Optimize hydrophobic and electronic interactions in the binding pocket.
Scaffold HoppingReplacement of a core structural element (e.g., pyridine) with a different heterocycle (e.g., quinazoline, quinoxaline).Discover novel scaffolds with improved potency, selectivity, or intellectual property position.
Linker InsertionIntroduction of a flexible linker (e.g., -CH2-) between the urea and an aryl group.Increase molecular flexibility to improve solubility and bioavailability.
Bioisosteric ReplacementSwapping functional groups (e.g., ester to amide) within the molecule.Improve metabolic stability and hydrogen bonding capacity.

Agricultural and Environmental Significance of N 3,4 Dimethylphenyl Urea Analogs

Agrochemical Applications of Urea (B33335) Derivatives

Urea derivatives, a class of chemical compounds that includes N-(3,4-dimethylphenyl)urea and its analogs, have significant applications in agriculture. These compounds are utilized for their biological activities that can enhance crop production and management. Their roles range from controlling unwanted vegetation to influencing plant development and improving nutrient availability.

A key application of urea derivatives in agriculture is for weed control. Certain urea compounds exhibit potent herbicidal properties, making them valuable tools for crop protection. For instance, sulfonylurea herbicides are known for their high efficacy. jlu.edu.cn These compounds function by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. nih.gov This inhibition ultimately leads to the cessation of weed growth and death. nih.gov

Research has focused on synthesizing novel urea derivatives to discover new herbicides with improved characteristics, such as enhanced activity and better environmental profiles. jlu.edu.cnresearchgate.net For example, studies on chlorsulfuron, a classical sulfonylurea herbicide, have led to the development of derivatives with faster degradation rates in the soil, which can improve crop safety for subsequent plantings in rotational systems. nih.gov The herbicidal efficacy of these compounds is often evaluated through bioassays that measure the inhibition of weed growth both pre- and post-emergence. nih.gov The results of these studies indicate that the chemical structure of the urea derivative plays a crucial role in its herbicidal activity. nih.govresearchgate.net

Compound TypeTarget WeedsPrimary Mode of ActionReference
Sulfonylurea DerivativesBroadleaf weeds and some grassesInhibition of Acetolactate Synthase (ALS) jlu.edu.cnnih.gov
Phenylurea DerivativesVarious weedsInhibition of root growth researchgate.net

Beyond their use as herbicides, certain urea derivatives also function as plant growth regulators. researchgate.net These compounds can influence various aspects of plant development, such as root and shoot growth. For example, specific urea derivatives have been shown to exhibit significant inhibitory activity on the root growth of certain plant species. researchgate.net This property can be harnessed to manage plant architecture and development in agricultural settings. The discovery of novel urea compounds with plant growth-regulating properties is an active area of research aimed at developing new tools for crop management. researchgate.net

An important analog of this compound, 3,4-dimethylpyrazole phosphate (B84403) (DMPP), plays a critical role in enhancing nitrogen use efficiency in agriculture. mdpi.comfrontiersin.org DMPP is a nitrification inhibitor that is often used to coat urea fertilizers. mdpi.comresearchgate.net Its primary function is to slow down the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil by inhibiting the activity of ammonia-oxidizing bacteria. frontiersin.orgneufarm.comnih.gov

The table below summarizes the effects of DMPP on nitrogen dynamics and crop performance based on a two-year study on a rice-oilseed rape cropping system.

TreatmentMean NH₄⁺-N Concentration in Leachate (relative to Urea Alone)Mean NO₃⁻-N Concentration in Leachate (relative to Urea Alone)Population of Ammonia (B1221849) Oxidizing Bacteria (relative to Urea Alone)
Urea + 1% DMPPIncreased by 19.1% - 24.3%Reduced by 44.9% - 56.6%Decreased by 24.5% - 30.9%

Data from a two-year on-farm experiment. nih.gov

Environmental Fate and Impact of Urea Compounds

The widespread use of urea-based compounds in agriculture necessitates an understanding of their environmental fate and impact. These compounds can be transported through the environment and play a role in global nutrient cycles.

Recent scientific observations have detected gaseous urea in the atmosphere for the first time. manchester.ac.ukncas.ac.uk Research suggests that the primary source of this atmospheric urea is the ocean. manchester.ac.ukncas.ac.uk This discovery is significant as it reveals a previously unaccounted for pathway for the long-range transport of reduced nitrogen through the atmosphere. manchester.ac.ukncas.ac.uk This airborne urea can be carried over vast distances, potentially fertilizing nutrient-deficient ecosystems far from its source. manchester.ac.uk Understanding the behavior and transport of urea in the atmosphere is crucial for refining our knowledge of chemical transfer in the environment and for informing climate change strategies. manchester.ac.ukncas.ac.uk

Urea is a fundamental component of the global nitrogen cycle. osbenexportimport.com In natural systems, it is produced by many organisms as a means of excreting excess nitrogen from the metabolism of proteins. osbenexportimport.comcargohandbook.comwikipedia.org When introduced into the soil, either through natural processes or as fertilizer, urea is broken down by microbial activity into ammonium. wikipedia.org This ammonium can then be taken up by plants or further converted by soil bacteria into nitrites and then nitrates, a process known as nitrification. wikipedia.orgsavemyexams.com These nitrogen compounds are essential nutrients for plant growth. osbenexportimport.com

The application of urea-based fertilizers can significantly influence the nitrogen cycle in agricultural ecosystems. nih.gov While beneficial for crop production, excessive application can lead to an imbalance in the nitrogen cycle. Human activities, particularly the combustion of fossil fuels and the use of nitrogen-containing fertilizers, have increased the levels of nitrogen compounds in the environment. khanacademy.org

Bioremediation and Degradation Studies of Urea Derivatives

The environmental fate of phenylurea herbicides, including analogs of this compound, is a significant area of research due to their widespread use and potential for contamination of soil and water resources. Bioremediation and degradation studies offer insights into the natural attenuation of these compounds and the potential for engineered solutions to decontaminate affected environments. The degradation of urea derivatives can occur through various oxidative and biological pathways, often involving a series of transformation products before complete mineralization.

Similarly, the bioremediation of another widely studied phenylurea herbicide, diuron (B1670789), involves microbial transformation. Bacteria such as Arthrobacter sp. can convert diuron to 3,4-dichloroaniline (B118046) (3,4-DCA). frontiersin.org In some cases, microbial consortia are required for complete mineralization, where one species transforms the parent compound and another degrades the resulting aniline (B41778) derivative. frontiersin.org The degradation of diuron can also produce intermediates like N-(3,4-dichlorophenyl)urea (DCPU) and N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), which are noted to be more toxic than the original compound. nih.gov

Fungi have also been identified as effective degraders of phenylurea herbicides. For instance, Mortierella sp. has been shown to degrade diuron, producing intermediates such as DCPMU and DCPU. frontiersin.org The degradation pathways can vary between different microorganisms and environmental conditions. For example, under anaerobic conditions, diuron metabolism can lead to the accumulation of 3-(3-chlorophenyl)-1-1dimethylurea. frontiersin.org

The table below summarizes key findings from degradation studies of various phenylurea herbicides, highlighting the degrading microorganisms and the identified intermediate products.

HerbicideDegrading Microorganism(s)Intermediate Degradation Products
DiuronArthrobacter sp., Achromobacter sp., Mortierella sp.3,4-dichloroaniline (3,4-DCA), N-(3,4-dichlorophenyl)urea (DCPU), N-(3,4-dichlorophenyl)-N-methylurea (DCPMU)
Isoproturon (B30282)Mixed bacterial cultures3-(4-isopropylphenyl)-1-methylurea (MDIPU), 3-(4-isopropylphenyl)-urea (DDIPU), 4-isopropylaniline (B126951) (4IA)
DiuronAspergillus brasiliensisNot specified
LinuronOchrobactrum anthropi CD33,4-dichloroaniline (3,4-DCA)

Oxidative degradation processes also play a role in the transformation of phenylurea herbicides in the environment and in water treatment systems. Studies have assessed the degradation of four phenylurea herbicides (isoproturon, chlorotoluron, diuron, and fluometuron) under different oxidation conditions (chlorine, chlorine dioxide, and ozone). nih.gov The efficiency of degradation was found to be related to the number of halogen elements in the herbicide molecule, with isoproturon (containing no halogens) degrading more readily than the chlorinated and fluorinated analogs. nih.gov Ozonation, in particular, has been shown to be an effective method for degrading these compounds. nih.gov However, a significant concern with oxidative treatments is the potential formation of harmful disinfection byproducts, such as N-nitrosodimethylamine (NDMA). nih.gov The ozonation of phenylurea herbicides can lead to the formation of intermediates that facilitate the production of NDMA during subsequent chloramination. nih.gov

The degradation of phenylurea herbicides can be influenced by various environmental factors. The availability of nutrients such as nitrogen and phosphorus can enhance microbial activity and, consequently, the rate of biodegradation. nih.gov Temperature and the presence of oxygen (aerobic vs. anaerobic conditions) also significantly impact the metabolic pathways and efficiency of degradation. nih.gov

Advanced Research Techniques and Future Directions

Analytical Method Development for N-(3,4-dimethylphenyl)urea

The precise and sensitive analysis of this compound is fundamental for understanding its behavior in complex matrices. Researchers are continuously refining analytical techniques to enhance detection limits, improve resolution, and increase throughput.

Chromatographic Methods (e.g., LC/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of phenylurea compounds. High-performance liquid chromatography (HPLC) is often employed for the separation of these compounds from complex mixtures. researchgate.net The use of a C18 reversed-phase column with an acetonitrile-water gradient is a common approach for separating phenylurea herbicides. researchgate.net For detection, a diode array detector (DAD) can be utilized, with monitoring at wavelengths such as 245 nm proving effective. researchgate.net

For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) is frequently coupled with LC. This technique allows for the selective detection and quantification of analytes at very low concentrations. In the analysis of phenyl ureas, electrospray ionization (ESI) is a common ionization source, and the analysis can be performed in both positive and negative ion modes depending on the specific compound and its fragmentation characteristics. nih.gov The use of deuterated analogues as internal standards can improve the accuracy and precision of quantification. nih.gov The development of such methods is crucial for pharmacokinetic studies and for monitoring the compound in various biological and environmental samples.

Below is a table summarizing typical parameters for the HPLC analysis of phenylurea compounds:

ParameterTypical Conditions
Column C18 reversed-phase (e.g., 150 x 2.0 mm, 3 µm) nih.gov
Mobile Phase Acetonitrile and water with 0.1% acetic acid (gradient elution) nih.gov
Flow Rate 0.5 - 2.0 mL/min
Column Temperature 30 - 40°C nih.govresearchgate.net
Detector Diode Array Detector (DAD) or Mass Spectrometer (MS)
Wavelength (DAD) ~245 nm researchgate.net
Injection Volume 0.5 - 200 µL nih.govnih.gov

Spectroscopic Quantification Techniques

Spectroscopic methods offer alternative and complementary approaches for the quantification and characterization of this compound. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly valuable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are instrumental for the structural elucidation and purity assessment of synthesized phenylurea derivatives. plos.org Quantitative ¹H-NMR (qNMR) can be a powerful tool for determining the concentration of a compound by comparing the integral of a specific proton signal of the analyte to that of a known amount of an internal standard. nih.gov This technique provides a direct measurement of the molar concentration and does not require a calibration curve.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for the quantification of this compound in solution. The compound exhibits characteristic absorption maxima in the UV region, which can be utilized for concentration determination using the Beer-Lambert law. For instance, phenylurea herbicides are often detected at wavelengths around 210 nm or 257 nm. researchgate.netresearchgate.net

In Vitro and In Vivo Research Models

To elucidate the biological effects and potential therapeutic applications of this compound, a range of in vitro and in vivo research models are employed. These models are essential for assessing cytotoxicity, identifying molecular targets, and evaluating pharmacological activity.

Cell-Based Assays and Cytotoxicity Evaluation

Cell-based assays are fundamental in the initial stages of drug discovery to assess the cytotoxic potential of compounds against various cell lines. bioivt.com For phenylurea derivatives, cytotoxicity is often evaluated against a panel of human cancer cell lines to identify potential anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. nih.gov

Studies on various substituted phenylurea and diphenylurea derivatives have demonstrated significant cytotoxic effects against cancer cell lines. For example, certain 1,3-disubstituted thiourea (B124793) derivatives have shown high cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells, with IC₅₀ values in the low micromolar range. nih.gov Similarly, some 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives exhibited potent cytotoxicity against MCF-7 (breast cancer) and PC-3 cells. nih.gov

The following table provides examples of IC₅₀ values for different phenylurea derivatives against various cancer cell lines, illustrating the range of cytotoxic activity observed in this class of compounds.

Compound TypeCell LineIC₅₀ (µM)
3,4-dichlorophenylthioureaSW620 (metastatic colon cancer)1.5 ± 0.72 nih.gov
4-(trifluoromethyl)phenylthioureaSW620 (metastatic colon cancer)5.8 ± 0.76 nih.gov
Aryl Pyridin-2-yl Phenylurea (APPU2n)MCF-7 (breast cancer)0.76 nih.gov
Aryl Pyridin-2-yl Phenylurea (APPU2n)PC-3 (prostate cancer)1.85 nih.gov

Enzyme Inhibition Assays

Identifying specific molecular targets is a key aspect of understanding the mechanism of action of a compound. Enzyme inhibition assays are crucial for this purpose. Phenylurea derivatives have been investigated for their inhibitory effects on a variety of enzymes.

For instance, diphenyl urea (B33335) derivatives have been identified as inhibitors of transketolase, an enzyme involved in the pentose (B10789219) phosphate (B84403) pathway, which is a potential target for anticancer drugs. nih.govplos.org Other studies have shown that phenyl urea derivatives can act as potent and selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important immunotherapeutic target in cancer. nih.gov Additionally, some unsymmetrical 1,3-disubstituted ureas have been screened for their inhibitory activity against enzymes like urease and β-glucuronidase. researchgate.net The inhibition of urease is a target for treating infections caused by urease-producing bacteria. nih.gov

The table below presents examples of enzymes inhibited by phenylurea derivatives and their corresponding IC₅₀ values.

Compound TypeEnzyme TargetIC₅₀ Value
p-substituted phenyl urea derivative (i12)Indoleamine 2,3-dioxygenase 1 (IDO1)0.1 - 0.6 µM nih.gov
N,N-diphenylurea derivative (3g)Indoleamine 2,3-dioxygenase 1 (IDO1)1.73 ± 0.97 µM frontiersin.org
Schiff base of 1,3-diphenylurea derivativesα-glucosidase2.49–37.16 μM nih.gov

Animal Models for Pharmacological Studies (Non-Human Research Only)

In vivo studies using animal models are essential for evaluating the pharmacological properties, including efficacy and pharmacokinetic profiles, of promising compounds identified in vitro. frontiersin.org For phenylurea derivatives with potential anticancer activity, xenograft models in mice are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound to assess its effect on tumor growth. nih.gov

For example, a potent IDO1 inhibitor based on a phenyl urea scaffold demonstrated significant in vivo anti-tumor activity in a mouse B16F10 subcutaneous xenograft model, showing a tumor growth inhibition (TGI) of 40.5% when administered orally. nih.gov In another study, a 1,3-diphenylurea derivative showed a reduction in tumor mass and volume in a solid Ehrlich carcinoma (SEC) mouse model. nih.gov

Pharmacokinetic studies in animals, such as rats or mice, are also crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.gov These studies provide vital information for understanding the compound's behavior in a living system.

Emerging Research Areas in the Study of this compound

The compound this compound and its derivatives are at the forefront of several emerging research areas, spanning from advanced materials to novel therapeutic agents. The unique structural and chemical properties of the diaryl urea motif serve as a foundation for innovation in materials science, medicinal chemistry, and sustainable synthesis.

Materials Science Applications of this compound Derivatives

The urea functional group is a powerful tool in materials science due to its ability to form strong, directional hydrogen bonds. This property is being exploited to create advanced supramolecular materials. While the field has broadly utilized urea derivatives, the specific application of this compound derivatives is an area ripe for exploration.

Research into other urea-based compounds has demonstrated their capacity to act as low-molecular-weight gelators (LMWGs), which self-assemble in various solvents to form extensive networks of non-covalent interactions, resulting in supramolecular gels. nih.govmdpi.com The thermal and mechanical strength of these gels can be enhanced by the urea-like motif. rsc.org The formation of these materials is driven by the self-assembly of the gelator molecules into fibrous structures. nih.govdoaj.org

Furthermore, the urea linkage is a fundamental component of polyurea polymers. These polymers are known for their high durability and resistance, stemming from the highly crystalline hard segments formed by intermolecular urea-urea hydrogen bonding. semanticscholar.org Innovations in this area include the synthesis of polymers from renewable resources, such as the condensation of 2,5-diformylfuran with urea to create new polymer resins. cnrs.fr

The exploration of this compound and its derivatives in these contexts represents a significant future direction. By modifying the phenyl ring and urea nitrogens, researchers can fine-tune the intermolecular forces to design novel polymers and supramolecular gels with tailored properties for applications in fields like pharmaceuticals, optoelectronics, and environmental purification. nih.gov

Use as Chemical Probes and Building Blocks

This compound serves as a valuable scaffold and building block in organic and medicinal chemistry. The synthesis of unsymmetrical ureas is a cornerstone of drug discovery, and this compound is a key exemplar of the diaryl urea class. mdpi.com Its synthesis typically involves the reaction of 3,4-dimethylaniline (B50824) with an isocyanate or a safer isocyanate precursor, establishing it as a foundational synthon for more complex molecules. organic-chemistry.orgthieme-connect.comresearchgate.net

The urea functionality is considered a "privileged structure" in medicinal chemistry because its NH groups act as hydrogen bond donors and the carbonyl oxygen as an acceptor, enabling precise interactions with biological targets. mdpi.comnih.gov This makes this compound and its analogs excellent chemical probes for exploring the binding pockets of proteins. By systematically modifying the dimethylphenyl portion of the molecule, chemists can generate libraries of related compounds. These libraries are then used in structure-activity relationship (SAR) studies to probe how subtle structural changes affect biological activity, providing insights into the molecular recognition mechanisms of enzymes and receptors.

The compound can be used in multicomponent reactions, for example, with triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates, to create more complex heterocyclic structures like pyrimidine (B1678525) derivatives, further highlighting its versatility as a building block. nih.govekb.eg

Exploring Novel Biological Targets and Mechanisms of Action

Diaryl ureas, the class to which this compound belongs, are a prominent pharmacophore in modern drug discovery, particularly in oncology. mdpi.com A primary area of investigation is their role as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. mdpi.commdpi.com

Many diaryl urea derivatives function as Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase. mdpi.com The urea moiety is critical for this activity, typically forming a bidentate hydrogen bond with a conserved glutamate (B1630785) residue in the αC-helix and a backbone NH group in the DFG motif. mdpi.comresearchgate.net This interaction anchors the inhibitor in a hydrophobic pocket adjacent to the main ATP-binding site. mdpi.com The exploration of this compound as an inhibitor for specific kinases is a key area for future research.

Beyond kinases, the diaryl urea scaffold has shown activity against a range of other biological targets, opening up new therapeutic possibilities. These include soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and hypertension, as well as targets related to antimicrobial and antiviral activity. nih.govnih.gov For instance, certain diaryl ureas have demonstrated inhibitory activity against bacterial enzymes like MurA and MurB and have shown efficacy against multidrug-resistant bacteria. nih.gov The investigation into these and other novel targets for this compound could lead to the development of new treatments for a wide array of diseases.

Potential Kinase Target FamilyExamplesTherapeutic Area
Receptor Tyrosine Kinases (RTKs)VEGFR, PDGFR, FGFROncology (Anti-angiogenesis) mdpi.comacs.org
Serine/Threonine KinasesRAF Kinases, Aurora Kinases, AktOncology (Cell Proliferation, Survival) mdpi.commdpi.com
Non-receptor Tyrosine Kinases-Inflammation, Immunology
PI3K-related kinases (PIKKs)ATMOncology (DNA Damage Response) nih.gov

Sustainable Synthesis and Green Chemistry Innovations for Urea Compounds

The industrial synthesis of urea and its derivatives has traditionally relied on methods involving hazardous reagents like phosgene (B1210022) and isocyanates. thieme-connect.com However, significant advancements in green chemistry are providing safer, more sustainable, and efficient alternatives that can be applied to the production of this compound.

Key innovations focus on several areas:

Safer Reagents and Feedstocks: A major goal is the replacement of phosgene. This is being achieved through methods like the catalytic conversion of carbon dioxide (CO₂) with amines. researchgate.netnih.gov Using CO₂ as a C1 building block is highly attractive as it utilizes a greenhouse gas as a renewable feedstock. organic-chemistry.org Other approaches use safer carbonyl sources like carbamates or employ catalytic carbonylation of amines with carbon monoxide (CO). organic-chemistry.orgthieme-connect.com

Catalysis: Novel catalysts are being developed to facilitate these reactions under milder conditions. This includes ruthenium pincer complexes for the direct synthesis from methanol (B129727) and amines, as well as transition-metal-free catalysts like ultraporous permanently polarized hydroxyapatite (B223615) or graphitic carbon nitride for the reaction of CO₂ and ammonia (B1221849). organic-chemistry.orgnih.govgoogle.com Copper-catalyzed reactions also offer a greener route for synthesizing unsymmetrical ureas. researchgate.net

Energy Efficiency and Reaction Conditions: Green chemistry promotes the use of alternative energy sources and reaction conditions to reduce energy consumption and waste. Techniques such as microwave irradiation, ultrasound-mediated synthesis, and solvent-free reactions are being successfully applied to the synthesis of urea derivatives, often resulting in shorter reaction times and higher yields. nih.govtpu.ruresearchgate.net

Process Intensification: Continuous-flow synthesis is emerging as a powerful tool for producing ureas. This technology allows for precise control over reaction parameters, improves safety by minimizing the volume of hazardous intermediates at any given time, and can facilitate easier purification. nih.gov

These sustainable methodologies provide a roadmap for the environmentally responsible production of this compound and other valuable chemical compounds.

ParameterConventional SynthesisGreen Chemistry Innovations
Carbonyl SourcePhosgene, Isocyanates thieme-connect.comCO₂, CO, Carbamates, Methanol organic-chemistry.orgthieme-connect.comresearchgate.net
Reagent ToxicityHigh (e.g., phosgene is extremely toxic)Low to moderate (e.g., CO₂ is non-toxic)
Reaction ConditionsOften harsh temperatures and pressuresMilder conditions, room temperature, atmospheric pressure organic-chemistry.org
CatalysisOften stoichiometric reagentsHighly efficient catalytic systems (Ru, Cu, metal-free) organic-chemistry.orgresearchgate.netgoogle.com
Solvent UseHigh use of volatile organic compounds (VOCs)Solvent-free, "on-water" synthesis, green solvents organic-chemistry.orgtpu.ru
ByproductsOften toxic and wasteful byproductsBenign byproducts (e.g., water, N₂) or high atom economy organic-chemistry.org

Conclusion

Summary of Key Research Findings for N-(3,4-dimethylphenyl)urea

This compound is a chemical compound belonging to the phenylurea class, a group of molecules widely recognized for their biological activity, particularly in agriculture. chemicalbook.comresearchgate.net Research has primarily classified compounds of this nature as herbicides. chemicalbook.comresearchgate.net The core mechanism of action for phenylurea herbicides is the inhibition of photosynthesis at the photosystem II (PSII) complex in plants. researchgate.netresearchgate.net They function by blocking the electron transfer between the primary and secondary quinone acceptors (QA and QB) on the D1 protein of the PSII reaction center, which disrupts the photosynthetic process, leading to the formation of reactive oxygen species and ultimately causing cell death. researchgate.netnies.go.jp

While specific studies detailing the herbicidal efficacy of this compound are not as prevalent as those for commercially dominant analogues like Diuron (B1670789) or Linuron, its structural classification strongly indicates a similar mode of action. nies.go.jpnih.gov Beyond its role in agrochemicals, the broader family of phenylurea derivatives has been the subject of extensive research in medicinal chemistry. Numerous studies have identified diarylurea scaffolds as privileged structures in drug discovery, showing potential as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comresearchgate.netresearchgate.net For instance, derivatives have been designed and synthesized as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and various protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov This body of research underscores the versatility of the phenylurea chemical backbone, suggesting that this compound could possess a wider range of biological activities than just its herbicidal properties. The compound is commercially available as a specialty chemical for research purposes, indicating its use as a building block or reference compound in various scientific investigations. scbt.comevitachem.com

Table 1: Overview of Phenylurea Derivatives and Their Studied Biological Roles

Compound ClassPrimary Application/ActivityMechanism of ActionReferences
Phenylurea Herbicides (e.g., Diuron, Linuron)Agriculture (Weed Control)Inhibition of Photosystem II (PSII) electron transport researchgate.netresearchgate.netnies.go.jpnih.gov
Diarylurea Derivatives (General)Drug Discovery (Potential Anticancer)Kinase Inhibition, Apoptosis Induction, IDO1 Inhibition mdpi.comnih.govnih.gov
Substituted PhenylureasDrug Discovery (Potential Antimicrobial)Varies; targets bacterial and fungal pathways researchgate.netnih.gov
Phenylurea DerivativesPlant Science (Cytokinin-like activity)Plant growth regulation researchgate.net

Future Perspectives and Unanswered Questions in this compound Research

Despite its well-defined chemical class, significant knowledge gaps remain regarding this compound, presenting numerous avenues for future research. A primary unanswered question is the precise herbicidal potency and crop/weed selectivity of this specific molecule compared to its more famous chlorinated counterparts like Diuron [N'-(3,4-dichlorophenyl)-N,N-dimethylurea]. nies.go.jp Elucidating the structure-activity relationship (SAR) of the 3,4-dimethylphenyl substitution pattern could provide valuable insights for designing new herbicides with improved environmental profiles or different selectivity spectra.

Further research is needed to map the complete metabolic and degradation pathways of this compound in various environmental compartments, including soil and water, as well as in non-target organisms. researchgate.net The long-term ecotoxicological effects, particularly on aquatic life and soil microbial communities, remain largely uncharacterized. nih.govmdpi.com Given that phenylurea herbicides can be persistent, understanding the potential for bioaccumulation and the nature of any terminal residues is critical for a comprehensive environmental risk assessment. researchgate.netresearchgate.net

From a drug discovery perspective, the most significant unanswered question is whether this compound possesses any of the potent therapeutic activities observed in other phenylurea derivatives, such as anticancer or antimicrobial effects. researchgate.netnih.gov Future research could involve screening this compound against a wide range of biological targets, including protein kinases, metabolic enzymes, and microbial pathogens. Such studies could unlock new, unrealized potential for this chemical scaffold, extending its relevance beyond the agrochemical sector.

Implications for Drug Discovery, Agrochemical Development, and Environmental Science

The research surrounding this compound and its chemical class has distinct and significant implications for several scientific fields.

Drug Discovery: The phenylurea scaffold is a cornerstone in modern medicinal chemistry, exemplified by multi-kinase inhibitors used in oncology. mdpi.com The implications for drug discovery are profound; derivatives of phenylurea are continually being explored as inhibitors of novel targets, such as IDO1 in immunotherapy, and as inducers of apoptosis. nih.govnih.gov The structural simplicity and synthetic accessibility of compounds like this compound make them attractive starting points for the development of new libraries of bioactive molecules aimed at treating a range of diseases, from cancer to microbial infections. researchgate.netresearchgate.net

Agrochemical Development: As a member of the phenylurea herbicide family, the compound is directly relevant to the ongoing need for effective weed management solutions in agriculture. chemicalbook.comresearchgate.net Research into this and similar molecules contributes to understanding herbicide resistance mechanisms and can guide the synthesis of next-generation herbicides. researchgate.net By modifying the substitution patterns on the phenyl ring, it may be possible to develop new active ingredients with higher potency, greater crop safety, or a more favorable degradation profile, thereby enhancing sustainable agricultural practices. eajournals.org

Environmental Science: The use of phenylurea herbicides has significant environmental implications due to their potential for persistence, runoff into waterways, and toxicity to non-target organisms, especially aquatic primary producers like algae. researchgate.netnih.govresearchgate.net The study of this compound's environmental fate—including its mobility in soil, potential for leaching into groundwater, and biodegradation pathways—is crucial for environmental monitoring and risk assessment. researchgate.net This research informs regulatory decisions and drives the development of remediation strategies to mitigate the ecological impact of this important class of agricultural chemicals. mdpi.comeajournals.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)urea, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : Synthesis typically involves reacting 3,4-dimethylphenyl isocyanate with an amine or ammonia under controlled conditions. Solvent choice (e.g., dichloromethane or toluene), temperature (reflux), and base addition (e.g., triethylamine to neutralize HCl byproducts) are critical . Characterization via FT-IR and NMR can confirm urea bond formation (C=O stretch ~1650 cm⁻¹; NH signals ~6–8 ppm in ¹H NMR) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.5–7.5 ppm) and urea NH protons (δ ~6–8 ppm). For ¹³C, the carbonyl carbon (C=O) appears ~150–160 ppm .
  • FT-IR : Identify urea C=O stretch (~1650–1700 cm⁻¹) and NH stretching/bending modes (~3300 cm⁻¹ and ~1600 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) to confirm [M+H]⁺ or [M−H]⁻ ions.

Q. What crystallization strategies are effective for obtaining single crystals of this compound suitable for X-ray diffraction?

  • Methodological Answer : Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMF or DMSO) at controlled temperatures (4–25°C) promotes crystal growth. Use of seed crystals or gradient cooling (e.g., from 60°C to room temperature) can enhance crystal quality .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve ambiguities in the molecular packing or hydrogen-bonding networks of this compound?

  • Methodological Answer :

  • Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. Hydrogen-bonding parameters (distance, angle) can be analyzed using PLATON .
  • Validation : Check for overfitting with R-factor convergence (R1 < 5%) and validate geometric parameters (e.g., bond lengths, angles) against Cambridge Structural Database (CSD) averages .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for studying the electronic properties or biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electronic properties (HOMO-LUMO gaps) and electrostatic potential maps .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes involved in oxidative stress), focusing on hydrogen-bonding and π-π stacking .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results (e.g., discrepancies in hydrogen-bonding motifs)?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Solid-State NMR : Compare with single-crystal XRD to confirm hydrogen-bonding networks.
  • Thermal Analysis (DSC/TGA) : Identify polymorphic transitions that may explain spectral vs. structural mismatches .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonds vs. van der Waals contacts) .

Q. What strategies mitigate challenges in synthesizing analogues of this compound with modified substituents (e.g., electron-withdrawing groups)?

  • Methodological Answer :

  • Directed Substituent Effects : Use Hammett σ constants to predict reactivity (e.g., electron-withdrawing groups may require harsher conditions or catalysts like Pd for cross-coupling) .
  • Protecting Groups : Temporarily protect reactive sites (e.g., NH groups with Boc) during functionalization steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.